molecular formula C7HBrCl2FNS B14010238 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole

6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole

Cat. No.: B14010238
M. Wt: 300.96 g/mol
InChI Key: OMQIDDUKQRVVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of a benzo[C]isothiazole core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions at the 3, 5, and 7 positions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole can be compared with other similar compounds, such as:

    6-Bromo-3,5-dichloro-7-fluorobenzo[C]thiazole: Similar structure but with a thiazole ring instead of an isothiazole ring.

    6-Bromo-3,5-dichloro-7-fluorobenzo[C]oxazole: Similar structure but with an oxazole ring.

    6-Bromo-3,5-dichloro-7-fluorobenzo[C]imidazole: Similar structure but with an imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7HBrCl2FNS

Molecular Weight

300.96 g/mol

IUPAC Name

6-bromo-3,5-dichloro-7-fluoro-2,1-benzothiazole

InChI

InChI=1S/C7HBrCl2FNS/c8-4-3(9)1-2-6(5(4)11)12-13-7(2)10/h1H

InChI Key

OMQIDDUKQRVVNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NSC(=C21)Cl)F)Br)Cl

Origin of Product

United States

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